TAS0728 - 2088323-16-2

TAS0728

Catalog Number: EVT-283476
CAS Number: 2088323-16-2
Molecular Formula: C26H32N8O3
Molecular Weight: 504.595
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TAS0728 is a small molecule kinase inhibitor that irreversibly binds to the human epidermal growth receptor 2 (HER2) protein. [] It is classified as a covalent inhibitor due to its ability to form a strong covalent bond with its target. [] TAS0728 exhibits high selectivity for HER2 over other kinases, including the closely related epidermal growth factor receptor (EGFR). [] This selectivity is crucial for minimizing off-target effects and enhancing its therapeutic potential.

Future Directions
  • Clinical Trials: Further investigation of TAS0728 is warranted in clinical trials to determine its safety and efficacy in humans. [] Early-phase trials are crucial for assessing its pharmacokinetic profile, dose-limiting toxicities, and preliminary signs of antitumor activity in patients with HER2-positive cancers.

  • Biomarkers of Response: Identifying predictive biomarkers of response to TAS0728 will be crucial for selecting patients who are most likely to benefit from this therapy. [] This could involve analyzing tumor samples for specific HER2 mutations, HER2 expression levels, or downstream signaling pathway activation.

  • Mechanism of Resistance: Investigating potential mechanisms of resistance to TAS0728 is crucial for developing strategies to prevent or overcome resistance and improve long-term treatment outcomes. [] This may involve studying tumor cells that acquire resistance to TAS0728 in vitro or in vivo to identify potential genetic or epigenetic alterations associated with resistance.

Trastuzumab

    Compound Description: Trastuzumab is a humanized monoclonal antibody that targets the human epidermal growth factor receptor 2 (HER2) protein. [] It is used in the treatment of HER2-overexpressing breast cancer. [] Trastuzumab works by binding to HER2, inhibiting its signaling, and promoting its degradation. []

Pertuzumab

    Compound Description: Pertuzumab is a monoclonal antibody that targets HER2, specifically binding to a different epitope than trastuzumab. [] By binding to HER2, pertuzumab prevents dimerization with other HER family members, inhibiting downstream signaling. [] It is also used in combination with trastuzumab for treating HER2-positive breast cancer. []

    Relevance: Similar to trastuzumab, pertuzumab targets HER2 but via a different mechanism than TAS0728. [, ] While pertuzumab hinders HER2 dimerization, TAS0728 directly inhibits the kinase activity of HER2. [, ] Research indicates that TAS0728 can effectively target tumors that have developed resistance to the combination therapy of trastuzumab and pertuzumab. [, ]

Trastuzumab Emtansine (T-DM1)

    Compound Description: Trastuzumab emtansine (T-DM1) is an antibody-drug conjugate composed of trastuzumab linked to the cytotoxic agent emtansine. [, ] It combines the HER2-targeting properties of trastuzumab with the potent cytotoxicity of emtansine. [] T-DM1 is used to treat HER2-positive metastatic breast cancer. []

    Relevance: T-DM1 shares a similar target (HER2) with TAS0728, but employs a different approach for anti-tumor activity. [] While T-DM1 delivers a cytotoxic payload upon binding to HER2-positive cells, TAS0728 inhibits HER2 kinase activity. [] Studies have shown that TAS0728 can overcome acquired resistance to T-DM1 in preclinical models, indicating its potential for treating T-DM1-resistant cancers. [, ]

Poziotinib

    Compound Description: Poziotinib is a pan-HER tyrosine kinase inhibitor (TKI), meaning it inhibits the activity of all members of the HER family of receptor tyrosine kinases. [] This includes EGFR, HER2, HER3, and HER4. [] It is being investigated for its potential in treating various cancers, including those driven by NRG1 fusions. []

    Relevance: Unlike TAS0728, which selectively inhibits HER2, poziotinib targets all HER family members. [] Research suggests that pan-HER TKIs like poziotinib are more effective than selective inhibitors like TAS0728 in cancers driven by NRG1 fusions. [] This is because NRG1 fusions can signal through various HER family members, including EGFR, HER3, and HER4. []

Lapatinib

    Compound Description: Lapatinib is a dual tyrosine kinase inhibitor that specifically targets both EGFR and HER2. [] It is approved for the treatment of HER2-positive metastatic breast cancer. []

    Relevance: While both lapatinib and TAS0728 target HER2, lapatinib additionally inhibits EGFR. [] This difference in selectivity is significant because research suggests that pan-HER inhibitors like poziotinib, which target all HER family members, are more effective than EGFR/HER2-selective inhibitors like lapatinib in cancers driven by NRG1 fusions. [] This highlights the importance of targeting multiple HER family members in certain cancer contexts.

Other Related Compounds Mentioned:

  • Pyrotinib: A HER2-selective inhibitor. []
  • Afatinib: An EGFR/HER2 tyrosine kinase inhibitor. []
  • Dacomitinib: An EGFR/HER2 tyrosine kinase inhibitor. []
  • Neratinib: An EGFR/HER2 tyrosine kinase inhibitor. []
  • Tucatinib: A HER2/HER4 tyrosine kinase inhibitor. []
  • Erlotinib: An EGFR tyrosine kinase inhibitor. []
Source and Classification

TAS0728 falls under the category of targeted cancer therapies, specifically classified as a covalent binding inhibitor. It is characterized by its irreversible binding to the HER2 kinase domain, which distinguishes it from other HER2 inhibitors that are reversible. The compound's chemical structure is identified by the CAS number 2088323-16-2, and it has a molecular formula of C26H32N8OC_{26}H_{32}N_{8}O with a molecular weight of 504.58 g/mol .

Synthesis Analysis

Methods

The synthesis of TAS0728 involves several steps typical for the creation of small-molecule inhibitors. While specific proprietary methods are not disclosed in public literature, the general synthetic pathway includes:

  1. Formation of Key Intermediates: The initial step likely involves the synthesis of key intermediates that contain the necessary functional groups for HER2 binding.
  2. Covalent Bond Formation: The compound is designed to form a covalent bond with the cysteine residue in the ATP-binding site of HER2, which is essential for its irreversible inhibition.
  3. Purification and Characterization: After synthesis, TAS0728 undergoes purification processes such as chromatography to ensure high purity levels suitable for clinical testing.

Technical Details

The synthesis process must be optimized for yield and purity, adhering to Good Manufacturing Practices (GMP) standards due to its application in human trials.

Molecular Structure Analysis

Structure

The molecular structure of TAS0728 features several critical components that contribute to its biological activity:

  • Core Structure: The compound contains a central aromatic system that facilitates interaction with the HER2 kinase domain.
  • Functional Groups: Various functional groups are strategically placed on the molecule to enhance binding affinity and specificity for HER2 over other kinases.

Data

The high specificity of TAS0728 for HER2 is demonstrated by its low inhibitory concentration (IC50) values, which range from 13 nM to 36 nM depending on the assay conditions . This potency indicates strong binding affinity and potential effectiveness in therapeutic applications.

Chemical Reactions Analysis

Reactions

TAS0728 primarily engages in covalent interactions with HER2 through nucleophilic attack on specific amino acid residues within the kinase domain. This mechanism leads to irreversible inhibition of HER2 signaling pathways, effectively blocking tumor cell proliferation.

Technical Details

The compound's reaction kinetics can be characterized by:

  • Rate of Reaction: The irreversible nature implies that once bound, the receptor cannot return to its active state, leading to prolonged inhibition.
  • Selectivity: TAS0728 exhibits high selectivity for HER2 compared to wild-type epidermal growth factor receptor (EGFR), minimizing off-target effects.
Mechanism of Action

Process

TAS0728 functions by selectively binding to the active site of the HER2 kinase domain. Upon binding, it inhibits downstream signaling pathways that are crucial for cell growth and survival in tumors expressing high levels of HER2 or mutated forms of this receptor.

Data

Clinical studies have demonstrated that TAS0728 effectively reduces tumor growth in models resistant to traditional HER2 therapies, suggesting that it can overcome resistance mechanisms associated with these cancers .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: TAS0728 is typically presented as a solid crystalline powder.
  • Solubility: It exhibits solubility characteristics conducive for oral administration.

Chemical Properties

  • Molecular Weight: 504.58 g/mol
  • Melting Point: Specific melting point data may vary but is critical for formulation development.
  • Stability: The compound is stable under recommended storage conditions but may require protection from moisture and light .
Applications

TAS0728 has significant scientific applications primarily in oncology:

  • Targeted Therapy: It is being investigated as a treatment option for various cancers associated with HER2 overexpression or mutations, including metastatic breast cancer, colorectal cancer, and biliary tract cancer.
  • Clinical Trials: Ongoing clinical trials aim to establish its safety profile and therapeutic efficacy in patients who have not responded to existing treatments .

Properties

CAS Number

2088323-16-2

Product Name

TAS0728

IUPAC Name

4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide

Molecular Formula

C26H32N8O3

Molecular Weight

504.595

InChI

InChI=1S/C26H32N8O3/c1-6-20(35)33-11-7-8-18(13-33)34-25-22(24(27)28-14-29-25)23(31-34)26(37)30-19-10-9-17(15(2)16(19)3)12-21(36)32(4)5/h6,9-10,14,18H,1,7-8,11-13H2,2-5H3,(H,30,37)(H2,27,28,29)/t18-/m1/s1

InChI Key

JCCIICHPRAAMGK-GOSISDBHSA-N

SMILES

CC1=C(C=CC(=C1C)NC(=O)C2=NN(C3=NC=NC(=C23)N)C4CCCN(C4)C(=O)C=C)CC(=O)N(C)C

Solubility

Soluble in DMSO

Synonyms

TAS0728; TAS-0728; TAS 0728;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.